2-Iodo-6-methoxyphenol

Medicinal Chemistry Process Chemistry Organic Synthesis

Unlike 2-iodophenol or 1-iodo-2-methoxybenzene, 2-Iodo-6-methoxyphenol offers a distinct steric/electronic ortho-hydroxy-iodo-methoxy pattern ensuring regioselective Pd-catalyzed couplings. Essential for spiranic 1-benzopyranone synthesis (WO2010/94242). Ensure high-purity ≥95% for reproducible results. Ideal for pharma R&D and methodology development. Order from certified suppliers with full quality documentation.

Molecular Formula C7H7IO2
Molecular Weight 250.03 g/mol
CAS No. 111726-46-6
Cat. No. B056475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-methoxyphenol
CAS111726-46-6
Synonyms2-IODO-6-METHOXYPHENOL
Molecular FormulaC7H7IO2
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)I)O
InChIInChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
InChIKeyWPCCNGLWDCQRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-methoxyphenol (CAS 111726-46-6) as an Aromatic Building Block


2-Iodo-6-methoxyphenol is an organoiodine compound and a member of the halogenated phenol class, characterized by the presence of both an iodo and a methoxy substituent on a phenolic ring . Its core value proposition in chemical research and procurement lies in its use as a versatile synthetic building block, where its unique substitution pattern provides a specific chemical handle for constructing complex molecular architectures via cross-coupling and nucleophilic substitution reactions .

Why 2-Iodo-6-methoxyphenol Cannot Be Interchanged with Common Iodophenol Analogs


Substituting 2-Iodo-6-methoxyphenol with a simpler analog like 2-iodophenol or 1-iodo-2-methoxybenzene is not feasible for specific synthetic sequences. The precise ortho-relationship between the hydroxyl and iodo groups in this compound, coupled with the adjacent methoxy group, creates a distinct steric and electronic environment. This defined substitution pattern governs its reactivity and selectivity in reactions such as palladium-catalyzed cross-couplings, which is essential for the successful synthesis of target molecules described in the patent literature . Generic substitution would therefore lead to a different regioisomeric outcome or failure to form the intended bond.

Quantitative Differentiation of 2-Iodo-6-methoxyphenol in Synthetic Methodology


Synthetic Utility in a Pharmaceutical Patent Application

The specific structural arrangement of 2-Iodo-6-methoxyphenol is critical for the synthesis of a key ester intermediate (III) in a patented method . The iodo substituent is essential for the subsequent palladium-catalyzed cyclization step, which yields a spiranic 1-benzopyranone (IV). A direct comparison to alternative non-iodinated or differently substituted phenols is not provided in the source, but the disclosed sequence relies on the specific reactivity conferred by the iodo group at the 2-position .

Medicinal Chemistry Process Chemistry Organic Synthesis

Primary Application Scenarios for 2-Iodo-6-methoxyphenol (CAS 111726-46-6)


Synthesis of Spiranic 1-Benzopyranone Derivatives

This compound is used as a key starting material in the synthesis of spiranic 1-benzopyranone compounds. According to the patent WO2010/94242, 2-iodo-6-methoxyphenol is first esterified to form an intermediate, which then undergoes a palladium-catalyzed cyclization to yield the target spiranic structure .

Preparation of Biologically Active Molecular Scaffolds

The compound's structure, featuring both a halogen and a protected phenol group, makes it a valuable building block for constructing more complex molecular scaffolds that are common in pharmaceutical research and development programs .

Investigative Use in Cross-Coupling Reaction Development

Given its well-defined substitution pattern and the presence of an aryl iodide, this compound serves as a useful substrate for developing and optimizing new palladium-catalyzed cross-coupling methodologies, which are fundamental to modern organic synthesis .

Technical Documentation Hub

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18 linked technical documents
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